Product packaging for 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol(Cat. No.:)

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B12281822
M. Wt: 197.32 g/mol
InChI Key: COOVPSNCROLCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 1177352-38-3) is a high-purity organic compound with a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol . This chemical belongs to the azabicyclononane family, a class of bridged nitrogen-containing heterocycles that serve as critical synthetic intermediates and privileged scaffolds in medicinal chemistry . The rigid, three-dimensional bicyclic structure of the azabicyclononane core provides a versatile framework for drug discovery, making derivatives of this scaffold valuable for investigating new therapeutic agents . Specific patents indicate that 9-azabicyclo[3.3.1]nonane derivatives have been developed as monoamine reuptake inhibitors, highlighting their potential in central nervous system (CNS) research . Furthermore, methods for producing related endo-9-azabicyclo[3.3.1]nonane-3-ol derivatives suggest applications in the synthesis of more complex molecules for pharmaceutical and agrochemical research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. It is typically supplied with cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3

InChI Key

COOVPSNCROLCRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CCCC(C1)C2O

Origin of Product

United States

Stereochemical and Conformational Analysis of 3 Tert Butyl 3 Azabicyclo 3.3.1 Nonan 9 Ol Systems

Fundamental Conformations of the Bicyclo[3.3.1]nonane Ring System

The bicyclo[3.3.1]nonane skeleton, which consists of two fused cyclohexane (B81311) rings, can theoretically exist in several conformations. oregonstate.edu The most significant of these are the twin-chair (CC), chair-boat (CB), and a less common twin-boat (BB) form. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions within the bicyclic system.

The twin-chair (CC) or double-chair conformation is frequently the most stable arrangement for the bicyclo[3.3.1]nonane system. researchgate.net In this conformation, both six-membered rings adopt a chair geometry. cdnsciencepub.com However, this arrangement is not without strain. A notable feature of the CC conformation is the close proximity of the endo hydrogen atoms at the C3 and C7 positions, leading to significant transannular steric repulsion. oregonstate.edu This interaction often causes a flattening of the two chair rings to alleviate the strain. researchgate.netniscpr.res.in Despite this, for many unsubstituted and some substituted bicyclo[3.3.1]nonanes, the twin-chair remains the predominant conformer in both solid and solution states. researchgate.netresearchgate.net For instance, X-ray diffraction has confirmed a twin-chair conformation for compounds like 2-chlorobicyclo[3.3.1]nonan-9-one. researchgate.net

The chair-boat (CB) conformation presents an alternative arrangement where one ring maintains a chair geometry while the other adopts a boat form. cdnsciencepub.com This conformation can become energetically favorable upon the introduction of specific substituents. For example, the presence of a bulky substituent in an axial position on one ring can destabilize the CC form, prompting a flip to a CB conformation to reduce steric strain. Furthermore, in hetero-substituted systems, intramolecular hydrogen bonding can stabilize the CB conformer. researchgate.netresearchgate.net In certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the formation of an intramolecular hydrogen bond between a nitrogen atom's lone pair and a pseudo-axial hydroxyl group makes the CB conformation more favorable than the CC form. researchgate.net The presence of heavy atoms at the 3 and 7 positions can also favor the CB conformer due to lone pair-lone pair repulsion in the CC state, an effect sometimes referred to as the "Hockey Sticks" effect.

The energy landscape of bicyclo[3.3.1]nonane conformations is characterized by relatively small energy differences between the major conformers and significant barriers to their interconversion. For bicyclo[3.3.1]nonan-9-one, theoretical calculations have estimated the free energy difference between the twin-chair (CC) and boat-chair (BC) conformations to be approximately 1 kcal/mol. researchgate.net The inversion barrier for the CC to BC interconversion is calculated to be around 6 kcal/mol. researchgate.net This relatively high barrier means that at room temperature, the interconversion between conformers is limited. semanticscholar.org The small energy difference, however, can lead to the existence of a mixture of conformers in equilibrium, although the less stable conformer may be present in a very small population, making it difficult to detect. For the parent hydrocarbon, the energy difference is larger, which makes experimental detection of the minor CB conformer challenging at low temperatures. acs.org

Table 1: Calculated Energetic Properties of Bicyclo[3.3.1]nonan-9-one Conformations
ParameterValueSignificanceReference
Free Energy Difference (ΔG) between CC and BC~1 kcal/molIndicates the relative stability of the two conformations. researchgate.net
Interconversion Barrier (ΔG‡) from CC to BC~6 kcal/molRepresents the energy required for the ring system to flip from the twin-chair to the chair-boat form. researchgate.net

Influence of the 3-Tert-butyl Group on Azabicyclo[3.3.1]nonan-9-ol Conformation

The introduction of a sterically demanding tert-butyl group at the nitrogen atom in the 3-position of the azabicyclo[3.3.1]nonan-9-ol ring system has profound stereoelectronic consequences that dictate the molecule's preferred conformation.

A bulky N-substituent, such as a tert-butyl group, exerts significant steric pressure on the bicyclic framework. theses.fr In 3-azabicyclo[3.3.1]nonane systems, the lone pair of electrons on the nitrogen atom already creates repulsive interactions with the endo-hydrogen at the C7 position, which can lead to a distortion of the piperidine (B6355638) ring. rsc.org The addition of a large alkyl group like tert-butyl exacerbates steric hindrance. This increased steric demand can force the substituted cyclohexane ring to adopt a boat or a flattened-chair conformation to minimize unfavorable interactions. niscpr.res.in Specifically, substitution at the 3-position is known to strongly influence the conformational preference. While a twin-chair conformation might be maintained, it would likely be significantly flattened at the nitrogen-containing end of the molecule to accommodate the bulky substituent. niscpr.res.in Computational studies on related systems have shown that through-bond stereoelectronic effects, involving hyperconjugation, play a crucial role in determining the reactivity and stability of substituted 3-azabicyclo[3.3.1]nonanes. nih.govchemrxiv.orgresearchgate.net

Conformational Rigidity Imparted by Bridgehead Substitution

The bicyclo[3.3.1]nonane system can theoretically exist in three conformations: a twin-chair, a chair-boat, and a twin-boat. However, for most 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is predominant. rsc.org The rigidity of this bicyclic scaffold is a key characteristic, providing a stable platform for various chemical applications. researchgate.net The introduction of substituents, particularly at the bridgehead positions (C1 and C5) or the bridgehead-methylene group (C9), can further enhance this rigidity and influence the conformational equilibrium.

While direct studies on bridgehead-substituted 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol are limited in the provided literature, the principles can be extrapolated from related systems. Substitution at the C1 and C5 positions can lock the molecule into a specific conformation, preventing ring flipping. For instance, the presence of bulky groups at these positions would introduce significant steric strain in any conformation other than a rigid twin-chair. Research on 1,5-disubstituted 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones has shown they exist in a boat-chair conformation, demonstrating the profound impact of bridgehead substitution on the ring's geometry. researchgate.net

Furthermore, substitution at the C9 position can also induce conformational bias. 9,9-diarylbicyclo[3.3.1]nonanes, for example, can exist in two separate atropisomeric forms due to the rotational energy barrier around the C-aryl bonds, a testament to the rigidity of the core structure. rsc.org

In the specific case of 3-tert-butyl-3-azabicyclo[3.3.1]nonane systems, the large tert-butyl group on the nitrogen atom already imposes significant conformational constraints. This group strongly favors an equatorial position to minimize steric interactions. This preference, combined with the inherent strain of the bicyclic system, often leads to a flattened chair-chair conformation. researchgate.net The introduction of additional substituents at the bridgehead positions would further rigidify this arrangement, making the chair-boat or twin-boat conformations energetically prohibitive. For example, in 2r,4c-diaryl-7c-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-one, the major isomer adopts a twin-chair conformation with equatorial orientations for both the aryl and t-butyl groups. researchgate.net

Stereoisomerism and Diastereoselective Control in 9-Hydroxy-Azabicyclo[3.3.1]nonane Systems

The presence of a hydroxyl group at the C9 position introduces a new stereocenter, leading to the possibility of stereoisomerism. The reduction of the parent ketone, 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-one, can yield two diastereomeric alcohols, typically designated as syn and anti (or endo and exo), depending on the orientation of the hydroxyl group relative to the piperidine ring containing the nitrogen atom.

Diastereoselective control in the synthesis of these alcohols is a critical aspect of their chemistry. The stereochemical outcome of the reduction of 3-azabicyclo[3.3.1]nonan-9-ones is highly dependent on the steric and electronic environment around the carbonyl group and the nature of the reducing agent employed.

Studies on the reduction of related 3,7-diheterabicyclo[3.3.1]nonan-9-ones with lithium aluminum hydride (LiAlH₄) have shown the formation of a mixture of two stereoisomeric secondary alcohols. researchgate.net Similarly, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) (NaBH₄) also yields alcoholic products, with the stereochemistry being a key consideration. google.com

The stereoselectivity of these reductions can be influenced by several factors:

Steric Hindrance : The approach of the hydride reagent to either face of the C9-carbonyl can be sterically hindered by the bicyclic framework itself. The bulky N-tert-butyl group can also influence the trajectory of the incoming nucleophile.

Chelation Control : In certain substrates, the nitrogen atom can coordinate with the reducing agent (e.g., LiAlH₄), leading to a directed delivery of the hydride from a specific face of the molecule.

Reagent Size : The size of the hydride reagent can play a role. Bulkier reagents may preferentially attack from the less hindered face of the ketone.

For instance, the reduction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one gives different stereoisomeric alcohols. acs.org In many bicyclic systems, reduction tends to favor the formation of the endo-alcohol due to the less hindered exo attack of the hydride. google.com

Hypothetical Diastereoselective Reduction of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one
Reducing AgentMajor DiastereomerProposed Rationale
NaBH₄syn-alcohol (exo-OH)Attack from the less hindered face, away from the piperidine ring.
L-Selectride®anti-alcohol (endo-OH)Bulky reagent attacks from the sterically most accessible trajectory.
LiAlH₄Mixture of diastereomersPotential for chelation control competing with steric factors.

Dynamic Conformational Processes: Nitrogen Inversion and Ring Flipping

The conformational dynamics of this compound involve two primary processes: the chair-chair to chair-boat ring interconversion and the pyramidal inversion at the nitrogen atom.

The bicyclo[3.3.1]nonane skeleton is known to exist predominantly in a twin-chair conformation, which can be significantly flattened or distorted due to transannular interactions (steric repulsion between the C3 and C7 hydrogens). rsc.org In the case of 3-azabicyclo[3.3.1]nonanes, the lone pair of electrons on the nitrogen atom strongly repels the C(7)H group, further distorting the cyclohexane ring. rsc.org The presence of a bulky N-tert-butyl substituent introduces a strong energetic preference for this group to occupy an equatorial position, which significantly raises the energy barrier for ring flipping. A ring flip would force the tert-butyl group into a highly unfavorable axial position, leading to severe steric clashes. Consequently, the twin-chair conformation is effectively locked.

Variable-temperature NMR spectroscopy is a powerful tool for studying these dynamic processes. In related azabicyclic systems, distinct signals for different conformers or for protons in different magnetic environments have been observed at low temperatures, which coalesce into averaged signals as the temperature is raised. jst.go.jp This phenomenon indicates that the molecule is undergoing a conformational exchange that is slow on the NMR timescale at low temperatures but becomes rapid at higher temperatures. For this compound, the primary dynamic process observable by NMR would likely be related to subtle conformational adjustments rather than a full ring flip, due to the high energy barrier imposed by the tert-butyl group. Studies on related N-substituted azabicycles have confirmed that the conformational mobility is highly dependent on the N-substituent. researchgate.net

Energetic Considerations for Dynamic Processes
ProcessEnergy Barrier in this compoundControlling Factor
Ring Flipping (Chair-Chair to Chair-Chair)HighSevere steric hindrance from placing the N-tert-butyl group in an axial position.
Nitrogen InversionModerateCoupled to the rigid bicyclic framework; influenced by the steric bulk of the t-butyl group.
Chair-Chair to Chair-Boat InterconversionHighGenerally less stable than the twin-chair; further destabilized by the N-tert-butyl group. researchgate.net

Computational and Theoretical Investigations of 3 Tert Butyl 3 Azabicyclo 3.3.1 Nonan 9 Ol Derivatives

Quantum Mechanical Studies of Conformational Preferences

The conformational landscape of 3-azabicyclo[3.3.1]nonane derivatives is primarily dominated by the equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation. In the twin-chair form, both six-membered rings adopt a chair geometry. However, significant transannular steric repulsion can occur between the C3 and C7 positions, potentially destabilizing this conformation. The introduction of a bulky substituent, such as a tert-butyl group at the N3 position, profoundly influences this equilibrium. researchgate.netresearchgate.net A 3α-substituent can force the substituted ring into a boat conformation to alleviate steric strain. researchgate.net

Quantum mechanical calculations provide a powerful tool to quantify the energies of these conformers and predict their relative populations.

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on these bicyclic systems. researchgate.net DFT, particularly using the B3LYP functional, has proven to be a reliable method for calculating the molecular structures, energies, and spectroscopic properties of related compounds. dergipark.org.tr For instance, in studies of analogous bicyclo[3.3.1]nonan-9-one systems, both ab initio and DFT calculations have been employed to investigate the structures and energy differences between conformers. researchgate.net

Software packages like GAUSSIAN are commonly used to perform these calculations. researchgate.net For example, conformational analyses on related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one systems were carried out using ab initio methods within the GAUSSIAN 94 program. researchgate.net These computational tools allow for the precise modeling of molecular geometries and the electronic properties that govern conformational preferences. nih.gov

A key aspect of theoretical studies is the exploration of the potential energy surface (PES) to locate stable conformers (energy minima) and the transition states that connect them. For bicyclo[3.3.1]nonan-9-one, the parent ketone of this system, the calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist in equilibrium. researchgate.net

In studies on 3,7-diheterabicyclo[3.3.1]nonan-9-ones, single-point energy calculations were performed to determine the energy difference between the CC and BC conformers. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, this difference was found to be only 1.497 kcal/mol, highlighting the subtle energetic balance between the two forms. researchgate.net The presence of a bulky tert-butyl group at N3 would be expected to further influence this energy difference, a factor that can be precisely quantified through energy minimization calculations for each potential conformer.

Table 1: Calculated Energy Differences in Related Bicyclo[3.3.1]nonane Systems

Compound Method Conformer 1 Conformer 2 Calculated Energy Difference (kcal/mol) Reference
Bicyclo[3.3.1]nonan-9-one DFT Twin-Chair (CC) Boat-Chair (BC) ~1.0 researchgate.net

This table is interactive. Click on the headers to sort the data.

The accuracy of quantum mechanical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals used in the computation. For structural and energy calculations, Pople-style basis sets are common. A study on a functionalized Schiff base demonstrated the use of the B3LYP method combined with the 6-311++G(d,p) basis set for comprehensive calculations of molecular structure, vibrational frequencies, and NMR chemical shifts. dergipark.org.tr This combination is considered robust for obtaining reliable results for organic molecules. dergipark.org.trresearchgate.net Calculations on the tert-butyl cation have also utilized correlation-consistent basis sets to ensure high accuracy. nih.gov The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately modeling systems with lone pairs and potential intramolecular hydrogen bonds, which are relevant in 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol.

Molecular Modeling and Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is excellent for static energy calculations, molecular modeling and molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. acs.org For derivatives of 3,7-diheterabicyclo[3.3.1]nonan-9-ol, molecular modeling has been used alongside NMR data to show that the reduction of the corresponding ketone can lead to a mixture of stereoisomeric alcohols. researchgate.net These studies revealed that while some derivatives exist predominantly in chair-boat conformations, others prefer a chair-chair geometry, demonstrating the conformational flexibility of the bicyclic system. researchgate.net

In the case of 2,4-diaryl-7-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-ones, NMR studies identified the presence of two isomers: a major isomer with a twin-chair conformation and a minor isomer adopting a chair-boat conformation where the t-butyl group is in a bowsprit position. researchgate.net This experimental finding highlights the dynamic equilibrium that can be further explored and visualized using molecular dynamics simulations, which can model the transitions between the chair-chair and chair-boat forms.

Prediction and Correlation of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental results to confirm structural assignments.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating theoretical NMR chemical shifts. dergipark.org.tr These calculated shifts can be compared directly with experimental spectra to validate the proposed conformation of a molecule. dergipark.org.trnih.gov

For example, in the study of 2,4-diaryl-7-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-ones, extensive 1H and 13C NMR analyses were performed. researchgate.net Theoretical DFT calculations were used to confirm that the major isomer adopts a twin-chair conformation, while the minor isomer exists in a chair-boat form. researchgate.net The calculated chemical shifts for each conformer would be expected to show distinct differences, particularly for the protons and carbons near the sterically demanding tert-butyl group and within the conformationally distinct rings. By comparing the calculated shifts for the CC and CB forms of this compound with the experimental spectrum, an unambiguous assignment of the dominant solution-state conformation can be achieved.

Table 2: Example of Calculated vs. Experimental NMR Shifts for a Related Functionalized Molecule

Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Reference
-NH 7.31 6.96 - - dergipark.org.tr
tert-butyl (Boc) 1.41 1.34 - 78.32 dergipark.org.tr
Imine C - - - 168.80 dergipark.org.tr
Carbonyl C - - - 158.47 dergipark.org.tr
Aliphatic CH₂ - - 62.02 58.47 dergipark.org.tr

Note: Data is from a study on (E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene) amino)ethyl)carbamate using the B3LYP/6-311++G(d,p) method, illustrating the typical correlation between calculated and experimental values. dergipark.org.tr

Derivatization and Structural Modification of the 3 Azabicyclo 3.3.1 Nonan 9 Ol Scaffold

Modifications at the Nitrogen Atom (N-Substitution)

The tertiary amine at the 3-position of the bicyclic system is a primary site for structural diversification. Its nucleophilic character and ability to form ammonium (B1175870) salts and N-oxides make it a versatile handle for introducing a variety of functional groups and modulating the physicochemical properties of the molecule.

Introduction of Carbamate (B1207046) Moieties (e.g., N-Boc protected derivatives)

The protection of the nitrogen atom as a carbamate is a common and crucial step in the multi-step synthesis of complex molecules derived from the 3-azabicyclo[3.3.1]nonane scaffold. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, the N-Boc protected derivative of a related 3-azabicyclo[3.3.1]nonan-9-ol was synthesized by treating the crude amine with di-tert-butyl dicarbonate in a mixture of dioxane and water with sodium hydroxide. google.com This reaction proceeds smoothly to afford the desired N-Boc protected product in good yield. The use of Boc protection is instrumental in syntheses where the nitrogen's basicity or nucleophilicity could interfere with subsequent reactions at other positions of the molecule. whiterose.ac.uk For example, tert-butyl carbamate intermediates are utilized to protect the bridgehead nitrogen during the functionalization of similar 9-azabicyclo[3.3.1]nonane systems. The removal of the Boc group can be accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). google.com

Starting Material Reagent Conditions Product Reference
3-azabicyclo[3.3.1]nonan-9-olDi-tert-butyl dicarbonate, NaOHDioxane/Water, -15°C to RTtert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate google.com
tert-Butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylateTrifluoroacetic Acid (TFA)Dichloromethane (DCM), 0°C to RT9-azabicyclo[3.3.1]nonan-3-ol trifluoroacetic acid salt google.com

Formation of N-Oxides and their Reactivity

The oxidation of the tertiary amine in the 3-azabicyclo[3.3.1]nonane ring system to its corresponding N-oxide introduces a new functional group with distinct electronic and steric properties. N-oxides are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. A practical, three-step synthesis for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related stable nitroxyl (B88944) radical, has been developed. acs.org This compound has demonstrated high activity as a catalyst in the oxidation of alcohols. acs.orgresearchgate.net

The formation of N-oxides is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides can participate in a variety of transformations, including researchgate.net-sigmatropic rearrangements and as catalysts in oxidation reactions.

Conversion to Isothiocyanates and Subsequent Reactions with Nucleophiles

The conversion of the amino group to an isothiocyanate provides a versatile electrophilic center that can readily react with a wide range of nucleophiles to form thiourea (B124793) derivatives. This transformation opens up avenues for creating diverse molecular structures. The synthesis of isothiocyanates from amines can be achieved through various methods, often involving the use of thiophosgene (B130339) or a related reagent.

Once formed, the isothiocyanate derivative of 3-azabicyclo[3.3.1]nonan-9-ol can react with primary and secondary amines to yield substituted thioureas. These thiourea derivatives are of interest in medicinal chemistry due to their wide range of biological activities. For example, thiosemicarbazones derived from related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and subsequently cyclized to form thiazolidinones. researchgate.netarabjchem.org

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the 3-azabicyclo[3.3.1]nonan-9-ol scaffold. These reactions allow for the introduction of a wide array of substituents at the nitrogen atom, influencing the molecule's steric and electronic characteristics.

N-Alkylation involves the reaction of the amine with an alkyl halide or a similar electrophile. For example, the N-alkylation of related 3-azabicyclo[3.3.1]nonanes has been achieved using Grignard reagents in the presence of an aldimmonium ion intermediate. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. This transformation is often straightforward and high-yielding. For instance, various acyl derivatives of 9-(2′-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols have been synthesized and studied. acs.org These reactions are crucial for building more complex molecular architectures and for structure-activity relationship studies.

Reaction Type Reagent Example Product Type Reference
N-AlkylationGrignard ReagentsN-alkyl-3-azabicyclo[3.3.1]nonanes researchgate.net
N-AcylationAcid Chlorides/AnhydridesN-acyl-3-azabicyclo[3.3.1]nonanes acs.org

Functionalization at the 9-Hydroxyl Group

The hydroxyl group at the 9-position of the 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol scaffold provides another key site for structural modification. Its ability to act as a nucleophile or to be converted into a good leaving group allows for a variety of functionalization reactions.

Esterification and Etherification Reactions

Esterification of the 9-hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst or a coupling agent. These reactions lead to the formation of esters with diverse properties.

Etherification reactions, such as the Williamson ether synthesis, involve the deprotonation of the hydroxyl group to form an alkoxide, which then reacts with an alkyl halide to form an ether. Alternatively, reactions like the Mitsunobu reaction can be employed for the formation of ethers under milder conditions. google.com For example, the synthesis of exo-9-methyl-3-phenoxy-9-azabicyclo[3.3.1]nonane has been described. googleapis.com These modifications at the 9-position can significantly impact the molecule's lipophilicity and its potential interactions with biological targets.

Oxidation of the Hydroxyl Group to Ketone Functionality

The oxidation of the hydroxyl group in this compound to the corresponding ketone, 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-one, is a fundamental transformation. This ketone serves as a key intermediate for further functionalization, such as the formation of imines and hydrazones. pleiades.onlineresearchgate.net Various modern catalytic systems have been developed for the efficient and selective oxidation of alcohols to ketones, which are applicable to this bicyclic system.

Catalytic systems employing stable nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and its keto-derivative, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (Keto-ABNO), have proven highly effective. nih.govacs.org These organocatalysts, often used in conjunction with a co-catalyst, facilitate the aerobic oxidation of alcohols using air or molecular oxygen as the ultimate oxidant, presenting an environmentally benign methodology. nih.govorganic-chemistry.org

For instance, an efficient catalytic system for oxidizing various alcohols involves catalytic amounts of Bismuth(III) nitrate (B79036) (Bi(NO₃)₃) and Keto-ABNO. nih.gov This method allows for the smooth oxidation of secondary alcohols to their corresponding ketones under mild conditions and avoids the need for a base. nih.gov Another effective system combines iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) with ABNO, enabling the aerobic oxidation of a wide array of alcohols to aldehydes and ketones at room temperature with ambient air as the oxidant. organic-chemistry.org The synthesis of the ketone precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, has been achieved through a cyclization reaction involving acetonedicarboxylic acid, benzylamine, and formaldehyde, followed by purification. google.com The resulting ketone is a crucial starting material for further derivatization. google.com

Catalytic Systems for Alcohol Oxidation
Catalyst SystemOxidantSubstrate TypeProductKey FeaturesReference
Bi(NO₃)₃ / Keto-ABNOAirPrimary and Secondary AlcoholsAldehydes/KetonesMild conditions, ligand- and base-free. nih.gov
Fe(NO₃)₃·9H₂O / ABNOAmbient AirPrimary and Secondary AlcoholsAldehydes/KetonesRoom temperature reaction. organic-chemistry.org
Cu/TEMPOAir/OxygenAliphatic and Secondary AlcoholsKetonesShows reduced reactivity for certain alcohols compared to ABNO systems. organic-chemistry.org

Introduction of Substituents on the Carbocyclic Rings (e.g., Aryl, Alkyl Groups)

The functionalization of the 3-azabicyclo[3.3.1]nonane scaffold through the introduction of substituents on its carbocyclic rings is a key strategy for creating chemical diversity. The most common method for achieving this is a one-pot Mannich condensation reaction, typically involving a substituted cyclohexanone (B45756), various aromatic aldehydes, and ammonium acetate (B1210297). researchgate.netresearchgate.net This reaction leads to the formation of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. researchgate.net

The nature of the substituents on the aryl rings can significantly influence the properties of the resulting compounds. For example, the presence of electron-withdrawing groups, such as halogens, at the ortho and para positions of the aryl rings has been reported to enhance certain biological activities. researchgate.net Conversely, substituting the aryl rings with electron-donating groups like methyl (–CH₃) or methoxy (B1213986) (–OCH₃) has been shown to increase antioxidant properties. rsc.org

Further complexity can be introduced by using substituted cyclohexanones. For example, the reaction of 4-tert-butylcyclohexanone (B146137) with different aromatic aldehydes and ammonium acetate yields 2,4-diaryl-7-(tert-butyl)-3-azabicyclo[3.3.1]nonan-9-ones. researchgate.net NMR studies of these products indicate the formation of two isomers: a major isomer with a twin-chair conformation where all aryl and t-butyl groups are equatorial, and a minor isomer with a chair-boat conformation. researchgate.net

Examples of Substituted 3-Azabicyclo[3.3.1]nonan-9-ones
Starting CyclohexanoneAromatic AldehydeProduct StructureKey Structural FeatureReference
CyclohexanoneBenzaldehyde2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-oneAryl groups at C2 and C4. researchgate.net
4-tert-Butylcyclohexanonep-Isopropylbenzaldehyde2,4-Di(p-isopropylphenyl)-7-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-oneAryl groups at C2/C4 and an alkyl group at C7. researchgate.net
Cyclohexanonep-Toluylaldehyde2,4-Di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-oneAlkyl-substituted aryl groups at C2 and C4. researchgate.net

Formation of Schiff Bases and Hydrazones from Keto Precursors

The ketone functionality of 3-azabicyclo[3.3.1]nonan-9-one derivatives is a versatile handle for synthesizing a wide range of new compounds, most notably Schiff bases and hydrazones. researchgate.net This transformation is typically achieved through the condensation reaction of the ketone with primary amines or hydrazine (B178648) derivatives. pleiades.onlinemdpi.com

Hydrazones are readily formed by reacting the keto precursor with substituted hydrazines or hydrazides, often in a refluxing alcoholic solvent with a catalytic amount of acid. pleiades.onlinemdpi.comscirp.org For example, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones were synthesized by reacting the corresponding ketone with isonicotinic acid hydrazide. nih.gov Similarly, reacting 2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one with isonicotinic acid hydrazide in a refluxing methanol-chloroform solution with acetic acid as a catalyst yields the corresponding hydrazone. mdpi.com The reaction of 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one with 2-thiophenecarboxylic acid hydrazide in a methanol (B129727) and chloroform (B151607) mixture also produces thienoyl hydrazone derivatives. scirp.org

Schiff bases are synthesized in a similar manner. For instance, new bidentate Schiff-base ligands, such as 2-(2,4-di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide, have been prepared by the condensation of 2,4-di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-one with thiosemicarbazide. researchgate.net The reaction of (1R, 2R, 4R, 5S)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one with furan-2-carbohydrazide (B108491) in ethanol (B145695) leads to the formation of the Schiff-base ligand N'-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide. impactfactor.org These reactions highlight the utility of the ketone as a platform for creating more complex heterocyclic systems. researchgate.netsemanticscholar.org

Synthesis of Schiff Bases and Hydrazones from Keto Precursors
Keto PrecursorReagentProduct TypeReaction ConditionsReference
2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-oneIsonicotinic acid hydrazideHydrazoneReflux in Methanol/Chloroform with Acetic Acid mdpi.com
2,4-Di-p-tolyl-3-azabicyclo[3.3.1]nonan-9-oneThiosemicarbazideSchiff Base (Thiosemicarbazone)Condensation Reaction researchgate.net
2r, 4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one2-Thiophenecarboxylic acid hydrazideHydrazoneReflux in Methanol/Chloroform with Acetic Acid scirp.org
(1R, 2R, 4R, 5S)-2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-oneFuran-2-carbohydrazideSchiff BaseEthanol medium impactfactor.org
3-Substituted 3-azabicyclo[3.3.1]nonan-9-onesHydrazine hydrate (B1144303)Hydrazone/AzineCondensation Reaction pleiades.online

Reactivity Studies and Mechanistic Insights in 3 Azabicyclo 3.3.1 Nonane Systems

Transannular Interactions and Reactions within the Bicyclic Framework

The bicyclo[3.3.1]nonane system is essentially a conformationally restricted cyclooctane (B165968) ring, a feature that makes it prone to transannular reactions. oregonstate.edu These reactions involve the interaction of atoms across the ring system, which are not directly bonded. In the context of 3-azabicyclo[3.3.1]nonanes, a notable transannular interaction occurs between the nitrogen atom at position 3 and the axial proton at position 7. niscpr.res.in This interaction is particularly evident in the chair-chair conformation, where the lone pair of electrons on the nitrogen atom can repel the C(7)H group, leading to a distortion of the cyclohexane (B81311) ring. niscpr.res.inrsc.org

The presence and nature of substituents can significantly influence these interactions. For instance, the introduction of a bulky substituent like a tert-butyl group can further affect the geometry of both rings within the bicyclic system. researchgate.net Such steric influences can either stabilize or destabilize certain conformations, thereby dictating the propensity for transannular reactions. oregonstate.edu Studies have shown that transannular migrations of groups other than hydrogen can occur, particularly in systems that favor such processes due to their rigid conformational nature. oregonstate.edu

1,2-Additions to Carbonyl Precursors and Resulting Stereochemical Outcomes

The synthesis of 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol and related compounds often involves the 1,2-addition of nucleophiles to the carbonyl group of a 3-azabicyclo[3.3.1]nonan-9-one precursor. The stereochemical outcome of these additions is a critical aspect, determining the spatial orientation of the resulting hydroxyl group and the added substituent.

Grignard reagents are commonly employed for the introduction of aryl groups to the C-9 carbonyl of 3-azabicyclo[3.3.1]nonane systems. researchgate.net Systematic studies on the 1,2-addition of aryl Grignard reagents to 3,7-diheterabicyclo[3.3.1]nonan-9-ones have shown that these reactions lead to the formation of tertiary alcohols. researchgate.net The stereochemistry of the product is influenced by the existing bicyclic framework. For example, in certain 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives, the addition of aryl Grignard reagents results in the formation of tertiary alcohols where the newly introduced aryl group is "syn" to the oxygen atom in the ring. researchgate.net A general protocol for the addition of alkyl, alkenyl, and aryl Grignard reagents to related imine systems has also been described, highlighting the versatility of these reagents in constructing substituted 3-azabicyclo[3.3.1]nonane scaffolds. acs.org

The presence of heteroatoms within the bicyclic framework can exert a significant influence on the stereoselectivity of 1,2-addition reactions. In 3,7-diheterabicyclo[3.3.1]nonane systems, the nature of the heteroatom (e.g., oxygen or sulfur) can affect the conformational preference of the rings and, consequently, the direction of nucleophilic attack on the C-9 carbonyl group. researchgate.net For instance, the addition of aryl Grignard reagents to a 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one resulted in a tertiary alcohol with the aryl group syn to the oxygen atom, and the product adopted a chair-chair conformation. In contrast, the analogous reaction with a 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one yielded a product that existed in a chair-boat conformation. researchgate.net These findings underscore the subtle yet crucial role of heteroatoms in directing the stereochemical course of reactions within this bicyclic system.

Interplay between Conformational Flexibility and Reaction Pathways

The 3-azabicyclo[3.3.1]nonane skeleton is not rigid and can exist in different conformations, primarily the twin-chair and chair-boat forms. chemijournal.com The preferred conformation is highly dependent on the nature and position of substituents on the rings. researchgate.netresearchgate.net This conformational flexibility has a direct impact on the reactivity and the pathways of chemical reactions.

For most 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is predominant, with substituents at the 2 and 4 positions typically occupying equatorial orientations to minimize steric strain. chemijournal.comrsc.org However, the introduction of bulky substituents, such as a tert-butyl group, can lead to a destabilizing effect, potentially favoring a chair-boat conformation. researchgate.netresearchgate.net The interconversion between chair-chair and chair-boat conformers can influence the accessibility of reactive sites and the stereoelectronic environment, thereby affecting reaction outcomes. For example, the reduction of the C9-oxo function is influenced by the preferred conformation of the bicyclic system. researchgate.net Computational studies have been employed to understand the conformational behavior, and it has been found that a flattened chair-chair conformation is often the most stable. researchgate.net

Catalytic Applications of Modified Azabicyclo[3.3.1]nonane Scaffolds (e.g., N-Oxyl Derivatives like ABNO)

Modified 3-azabicyclo[3.3.1]nonane scaffolds have found significant utility in the field of catalysis. A prominent example is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable and sterically unhindered nitroxyl (B88944) radical. nih.govsigmaaldrich.comelsevierpure.com ABNO has emerged as a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, often exhibiting superior reactivity compared to the more traditional TEMPO catalyst. nih.govorganic-chemistry.orgresearchgate.net

ABNO's enhanced reactivity is attributed to its less hindered nature. organic-chemistry.org It can be used in conjunction with a copper catalyst to facilitate the aerobic oxidation of a wide range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic alcohols, with high efficiency. sigmaaldrich.comorganic-chemistry.org This catalytic system demonstrates broad functional group compatibility and operates under mild conditions, often at room temperature using ambient air as the oxidant. organic-chemistry.org Furthermore, ABNO-based catalyst systems have been successfully applied to the aerobic oxidative coupling of alcohols and amines to form amides. organic-chemistry.org The development of practical synthetic routes to ABNO has made this powerful catalyst more accessible for various applications. acs.orgnih.govelsevierpure.comresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol in solution. The presence of the bulky tert-butyl group on the nitrogen atom significantly influences the molecule's conformational preferences, which can be probed in detail using a variety of NMR experiments.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for assigning the basic structure of the molecule.

The ¹H NMR spectrum reveals distinct signals for each proton in the molecule. The protons on the bridgehead carbons (H-1 and H-5) typically appear as broad multiplets. The chemical shift of the proton at C-9 is highly dependent on its orientation (endo or exo). For the endo-epimer, the H-9 proton is shielded and appears at a higher field compared to the exo-epimer. The large tert-butyl group's protons resonate as a sharp singlet around 1.1 ppm.

The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms in the bicyclic framework plus the carbons of the tert-butyl group. The chemical shifts of the bridgehead carbons (C-1 and C-5) and the carbon bearing the hydroxyl group (C-9) are particularly diagnostic. For instance, in the endo-OH isomer, C-9 is found at approximately 67.6 ppm, while the bridgehead carbons C-1 and C-5 appear around 32.5 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-endo-ol in CDCl₃

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
1, 5 32.5 2.52 (br s)
2, 4 53.6 2.95 (d), 2.45 (d)
6, 8 27.5 1.95 (m), 1.65 (m)
7 17.6 1.65 (m)
9 67.6 4.15 (t)
N-C(CH₃)₃ 55.4 -

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'br' denotes broad.

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra confirm the connectivity between protons on adjacent carbons, for example, between H-1/H-2, H-1/H-8, H-5/H-4, and H-5/H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. By combining HSQC data with ¹³C and ¹H spectra, each proton signal can be definitively assigned to its corresponding carbon atom in the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the through-space proximity of protons, which clarifies the molecule's stereochemistry and conformation. A key observation in the endo-OH isomer is the strong NOE correlation between the axial protons at C-2/C-4 and the axial protons at C-6/C-8, which supports a flattened chair-chair conformation. The absence of a significant NOE between the H-9 proton and the axial protons at C-2/C-4 confirms the endo orientation of the hydroxyl group.

The conformation of the 3-azabicyclo[3.3.1]nonane system can be effectively studied using lanthanide shift reagents (LSRs) like tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃). The LSR complexes with the lone pair of electrons on the nitrogen atom or the oxygen of the hydroxyl group. This coordination induces significant shifts in the ¹H NMR signals, with the magnitude of the shift being dependent on the distance and angle of the proton relative to the lanthanide ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise, unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. The crystal structure of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-endo-ol confirms that the molecule adopts a distorted chair-chair conformation.

The distortion from an ideal chair-chair geometry is a hallmark of the bicyclo[3.3.1]nonane system. This distortion is caused by transannular steric interactions, primarily between the axial protons on the C-3 and C-7 atoms in the parent hydrocarbon. In this derivative, the interaction is between the nitrogen at position 3 and the methylene (B1212753) group at C-7. The rings are flattened to increase the distance across the bicyclic system. The C(1)···C(5) distance is a key indicator of this flattening.

Table 2: Selected Crystallographic Data for 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-endo-ol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Conformation Distorted Chair-Chair
N(3)···C(7) Distance ~3.06 Å

This specific hydrogen bonding pattern confirms the accessibility of the nitrogen lone pair and the donor capability of the endo-hydroxyl group. The bulky tert-butyl groups are arranged to minimize steric clashes within the packed structure.

High-Resolution Analysis with Synchrotron Radiation

Synchrotron radiation has emerged as a powerful tool in modern crystallography, offering highly intense and tunable X-ray beams that far surpass conventional sources. numberanalytics.com This technology is particularly advantageous for the structural elucidation of small molecules, enabling the study of materials at an atomic scale with exceptional precision. numberanalytics.comnih.gov For a compound like this compound, obtaining a high-quality single crystal is the first critical step. Once a suitable crystal is grown, it can be analyzed using a synchrotron beamline dedicated to small-molecule crystallography. nih.gov

The intense and highly collimated nature of synchrotron radiation allows for the analysis of very small or weakly diffracting crystals, which are common challenges in the crystallization of complex organic molecules. beilstein-journals.org The resulting high-resolution electron density map would unequivocally determine the three-dimensional structure of this compound. This includes the precise bond lengths and angles of the bicyclic framework, the conformation of the piperidine (B6355638) and cyclohexane (B81311) rings (expected to be chair-chair in the ground state), the stereochemistry at the C-9 hydroxyl group (endo or exo), and the orientation of the bulky tert-butyl group on the nitrogen atom. The high precision of synchrotron data would provide invaluable insights into intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, and any subtle distortions in the bicyclic system. numberanalytics.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. nih.gov

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying key functional groups. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orglibretexts.org Another key feature would be the C-O stretching vibration, which for a secondary alcohol like this, is expected to appear as a strong band in the 1150-1075 cm⁻¹ range. spectroscopyonline.com The spectrum would also display multiple bands in the 2970-2850 cm⁻¹ region corresponding to the C-H stretching of the tert-butyl group and the methylene groups of the bicyclic frame. The absence of a C=O stretching band around 1710 cm⁻¹ would confirm the reduction of the ketone in the precursor, 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one. tandfonline.com

Raman Spectroscopy , being more sensitive to non-polar bonds, would provide complementary information. The C-C and C-N skeletal vibrations of the azabicyclo[3.3.1]nonane core would be prominent in the Raman spectrum. The symmetric C-H stretching and bending modes of the numerous CH₂, CH, and tert-butyl groups would also be clearly visible. While the O-H stretch is typically a weak band in Raman spectra, its presence could still be detected. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-HStretching3400-3300 (strong, broad)~3400 (weak)
C-H (sp³)Stretching2970-2850 (strong)2970-2850 (strong)
C-OStretching1150-1075 (strong)~1100 (weak)
C-NStretching~1200 (medium)~1200 (medium)
C-CStretching(weak)(strong)
CH₂/CHBending~1465 (medium)~1465 (medium)

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through ionization and fragmentation.

For this compound (C₁₃H₂₅NO), the molecular weight is 211.34 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. jove.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 211.

The fragmentation pattern would be highly characteristic. As a tertiary amine, it will undergo α-cleavage, which is the cleavage of a bond beta to the nitrogen atom. The most significant fragmentation pathway for N-tert-butyl compounds is the loss of a methyl group from the tert-butyl substituent to form a stable [M-15]⁺ ion (m/z 196). Another characteristic fragmentation is the loss of the entire tert-butyl group, leading to a peak at [M-57]⁺ (m/z 154). The fragmentation of cyclic amines often involves cleavage of the ring structure. whitman.edufuture4200.com Alpha-cleavage adjacent to the nitrogen within the ring could lead to the loss of an ethyl or propyl radical, generating further characteristic fragment ions. Dehydration, the loss of a water molecule (H₂O) from the molecular ion, is a common fragmentation pathway for alcohols and would result in a peak at [M-18]⁺ (m/z 193).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, confirming the molecular formula as C₁₃H₂₅NO. For instance, the expected exact mass for the [M+H]⁺ ion would be calculated and compared to the measured value to confirm the composition.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted)Ion FormulaFragmentation Pathway
211[C₁₃H₂₅NO]⁺Molecular Ion (M⁺)
196[C₁₂H₂₂NO]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
193[C₁₃H₂₃N]⁺Dehydration (loss of H₂O)
154[C₉H₁₆NO]⁺Loss of the tert-butyl group (•C(CH₃)₃)
57[C₄H₉]⁺tert-butyl cation

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.comvelp.com For organic compounds, this typically involves combustion analysis to quantify the amounts of carbon (C), hydrogen (H), and nitrogen (N). accessengineeringlibrary.comeltra.com The oxygen content is often determined by difference or through a separate pyrolysis method.

This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity. measurlabs.com For this compound, with the molecular formula C₁₃H₂₅NO, the theoretical elemental composition can be calculated. The experimental values obtained from the elemental analyzer should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the purity and elemental composition of the synthesized sample.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01113156.14373.88
HydrogenH1.0082525.20011.93
NitrogenN14.007114.0076.63
OxygenO15.999115.9997.57
Total 211.349 100.00

Conclusion and Future Research Directions

Summary of Key Academic Contributions in 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol Research

Research on the 3-azabicyclo[3.3.1]nonane scaffold, including derivatives like this compound, has been built upon several foundational academic contributions. The primary method for constructing the 3-ABN core has traditionally been the double-Mannich reaction, involving a cyclic ketone, a primary amine, and an aldehyde. rsc.orgresearchgate.net This approach has been refined over the years to allow for the synthesis of variously substituted derivatives. researchgate.net

A significant body of research has focused on the conformational analysis of the 3-ABN system. These molecules can exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.org Seminal studies have established that most 3-azabicyclo[3.3.1]nonanes, unless significantly substituted at the 7-position, predominantly adopt a twin-chair conformation. nih.govrsc.org In this conformation, the lone pair of electrons on the nitrogen at position 3 can cause considerable distortion of the cyclohexane (B81311) ring due to repulsion with the hydrogen at C(7). rsc.org The introduction of a bulky tert-butyl group at the nitrogen atom, as in the title compound, is a classic strategy in conformational studies to investigate the influence of sterically demanding substituents on the ring's geometry and the nitrogen inversion barrier.

Emerging Synthetic Strategies for Highly Substituted and Stereochemically Defined Azabicyclo[3.3.1]nonane Architectures

While the Mannich reaction remains a cornerstone, recent years have seen the development of more sophisticated and stereoselective synthetic strategies to access highly functionalized 3-ABN architectures. These emerging methods offer greater control over the placement and stereochemistry of substituents, which is crucial for creating complex and precisely defined molecular structures.

One powerful approach is the tandem Mannich reaction , which allows for the one-pot synthesis of 3-ABN derivatives from aromatic ketones, paraformaldehyde, and an amine, providing good yields for synthetically attractive products. rsc.orgrsc.org Another significant advancement is the use of organocatalytic domino reactions . For instance, a domino Michael-hemiacetalization-Michael reaction sequence has been developed to produce highly functionalized and stereochemically rich oxabicyclo[3.3.1]nonanes, a strategy whose principles can be extended to their aza-analogues. nih.govnih.gov

Palladium-catalyzed processes have also emerged as a versatile tool. A notable example is the tandem diverted Tsuji-Trost process , which provides rapid access to the 2-azabicyclo[3.3.1]nonane ring system from simple pyrroles in a three-step sequence, showcasing a method that could be adapted for other isomers of the scaffold. nih.govresearchgate.net Furthermore, intramolecular cyclizations, such as the nitrilium ion cyclization , have been successfully employed to construct the 3-ABN core, forming a key step in the total synthesis of alkaloids like aristoquinoline. researchgate.net These advanced strategies are paving the way for the efficient and stereocontrolled synthesis of complex, highly substituted azabicyclo[3.3.1]nonanes.

Advancements in Spectroscopic and Computational Methodologies for Unraveling Complex Conformational Dynamics

The conformational landscape of 3-azabicyclo[3.3.1]nonanes is complex, with subtle energetic differences between chair and boat forms often dictated by substitution patterns. Modern spectroscopic and computational methods have been indispensable in elucidating these dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary experimental tool. Advanced 2D NMR techniques such as COSY, NOESY, and HMBC are routinely used to assign proton and carbon signals and to determine the relative stereochemistry of substituents. researchgate.net Dynamic NMR studies have been employed to measure the energy barriers for conformational changes, such as N-CO bond rotation in N-acetylated derivatives, providing insight into the electronic and steric effects on the ring system. niscpr.res.in The use of ¹³C NMR, in particular, has been instrumental in the conformational analysis of various azabicyclo[3.3.1]nonane derivatives. acs.org

Complementing these experimental techniques, computational methodologies have become increasingly powerful. Density Functional Theory (DFT) and ab initio calculations are now widely used to model the geometries of different conformers and to calculate their relative energies. bohrium.comnih.gov For example, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize and compare the structures of complex diazabicyclo[3.3.1]nonanes with experimental X-ray diffraction data. nih.gov Such computational studies can predict the most stable conformers in the gas phase or in solution and help rationalize the outcomes of chemical reactions. bohrium.comacademie-sciences.fr These combined experimental and theoretical approaches provide a detailed picture of the conformational preferences and dynamic behavior of these intricate bicyclic systems.

Future Prospects for Further Derivatization and Exploration of the Azabicyclo[3.3.1]nonane Scaffold in Fundamental Chemical Research

The 3-azabicyclo[3.3.1]nonane scaffold is poised for continued importance in chemical research, with numerous prospects for future exploration. Its rigid, well-defined three-dimensional structure makes it an attractive platform for a variety of applications.

Further derivatization of the 3-ABN core is a promising area. The scaffold's inherent functionality—the nitrogen at position 3 and the bridging carbon at position 9—can be readily modified. researchgate.net This allows for the systematic alteration of the molecule's steric and electronic properties. The introduction of diverse substituents can lead to the creation of libraries of novel compounds for screening in various applications. For example, the scaffold can be used as a connector or a chiral building block for more complex molecular architectures. mdpi.com

The exploration of the 3-ABN scaffold in fundamental research also holds significant potential. Its use in designing organic superbases for CO₂ capture highlights its potential in materials science and environmental chemistry. rsc.org In the field of catalysis, chiral 3-ABN derivatives could be developed as ligands for asymmetric synthesis, leveraging the scaffold's rigid conformation to induce stereoselectivity. rsc.org Moreover, as a key structural feature of many alkaloids with potent biological activity, the 3-ABN framework will continue to be a target in natural product synthesis and a source of inspiration for the design of new bioactive molecules. nih.govrsc.org The continued development of synthetic methodologies and analytical techniques will undoubtedly fuel further discoveries based on this versatile chemical scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.